molecular formula C6H14ClNO4 B043608 1-Deoxymannojirimycin hydrochloride CAS No. 73465-43-7

1-Deoxymannojirimycin hydrochloride

Cat. No. B043608
CAS RN: 73465-43-7
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-MVNLRXSJSA-N
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Description

Synthesis Analysis

1-Deoxymannojirimycin (DMJ) synthesis involves multiple strategies, including regioselective intramolecular ring closure and chemoenzymatic approaches. The synthesis from 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone through intramolecular displacement and reduction is notable, as is the stereoselective synthesis from cis-1,2-dihydrocatechol obtained via microbial oxidation (Malle, Lundt, & Wrodnigg, 2008); (Banwell, Ma, Asano, Ikeda, & Lambert, 2003).

Molecular Structure Analysis

The molecular structure of DMJ, detailed through its synthesis processes, indicates a framework that includes strategies like ring-closing metathesis and regioselective hydrolysis. These methods underscore the complexity and versatility of DMJ's molecular scaffold, which is pivotal for its functional applications in scientific research (Martín, Murruzzu, Pericàs, & Riera, 2005); (Park, Yoon, & Lee, 1994).

Chemical Reactions and Properties

The chemical reactivity of DMJ is highlighted by its ability to undergo various transformations, including double reductive amination and ring-expansion approaches. These reactions not only elucidate the compound's versatile chemical properties but also its potential in synthesizing related analogs and derivatives (Baxter & Reitz, 1992); (Davies, Figuccia, Fletcher, Roberts, & Thomson, 2013).

Physical Properties Analysis

DMJ's physical properties, such as solubility and crystallinity, are inferred from its synthesis and molecular structure. The methodologies employed in its synthesis, including the use of specific solvents and conditions, suggest properties that are crucial for its application and handling in various scientific investigations (Song & Hollingsworth, 2007).

Chemical Properties Analysis

The chemical properties of DMJ, including its reactivity with various substrates and inhibitors, provide insight into its utility in biochemical and medicinal research. Its role as a glycosidase inhibitor exemplifies the compound's significant biochemical utility, with specific analogs showing varied potencies and specificities toward different enzymatic targets (Winchester, Winchester, Barker, Baines, Jacob, Jacob, Namgoong, & Fleet, 1990).

Scientific Research Applications

  • Antihyperglycemic Applications

    • Field : Medical Science, specifically Endocrinology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been found to possess antihyperglycemic properties .
    • Method : The mode of action involves the suppression of intestinal α-1,4-glucosidase as well as α-1,6-glucosidase of hepatic glycogen-debranching enzymes leading to the reduced rate of oligosaccharide breakdown .
    • Results : The antihyperglycemic activity of 1-Deoxymannojirimycin hydrochloride has been widely studied .
  • Anti-obesity Applications

    • Field : Medical Science, specifically Nutrition and Dietetics .
    • Application : 1-Deoxymannojirimycin hydrochloride has been found to possess anti-obesity properties .
    • Results : Pre-meal intake of 1-Deoxymannojirimycin hydrochloride in therapeutic concentration has resulted in the inhibition of postprandial hyperglycemia and hyperinsulinemia .
  • Antiviral Applications

    • Field : Medical Science, specifically Virology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been found to possess antiviral properties .
    • Method : It is also a N-linked glycosylation inhibitor and inhibits HIV‐1 strains .
  • α1,2-mannosidase I Inhibitor

    • Field : Biochemistry .
    • Application : 1-Deoxymannojirimycin hydrochloride is a selective class I α1,2-mannosidase inhibitor .
  • N-glycosylation Pathway

    • Field : Cell Biology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used to study its effects on the loss-of-function of N-glycosylation pathway on hair cell regeneration .
    • Method : It acts as an endoplasmic reticulum (ER) α-glucosidase I and II inhibitor .
  • TMED3-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Interaction

    • Field : Molecular Biology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used to study its effects on TMED3-cystic fibrosis transmembrane conductance regulator (CFTR) interaction .
  • Treatment of T Lymphocytes

    • Field : Immunology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used for treatment of T lymphocytes .
  • Study of Allogeneic Cytotoxic T Lymphocytes (CTL)

    • Field : Immunology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used to study its effect on allogeneic cytotoxic T lymphocytes (CTL) .
  • Studies on Golgi-Mediated Glycoprotein Processing

    • Field : Cell Biology .
    • Application : 1-Deoxymannojirimycin hydrochloride is used for studies on Golgi-mediated glycoprotein processing .
  • In Silico Target Fishing

    • Field : Bioinformatics .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in in silico target fishing .
  • Fermentation Studies

    • Field : Biotechnology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in fermentation studies .
  • Silkworm Studies

    • Field : Entomology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in studies involving silkworms .
  • Occurrence, Extraction, and Chemistry Studies

    • Field : Chemistry .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in studies related to its occurrence, extraction, chemistry, oral pharmacokinetics, and biological activities .
  • In Silico Target Fishing

    • Field : Bioinformatics .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in in silico target fishing .
  • Fermentation Studies

    • Field : Biotechnology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in fermentation studies .
  • Silkworm Studies

    • Field : Entomology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used in studies involving silkworms .
  • Treatment of T Lymphocytes

    • Field : Immunology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used for treatment of T lymphocytes .
  • Study of Allogeneic Cytotoxic T Lymphocytes (CTL)

    • Field : Immunology .
    • Application : 1-Deoxymannojirimycin hydrochloride has been used to study its effect on allogeneic cytotoxic T lymphocytes (CTL) .

Safety And Hazards

1-Deoxymannojirimycin hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be used for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994213
Record name 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxymannojirimycin hydrochloride

CAS RN

73465-43-7
Record name 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Deoxymannojirimycin hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
D Scarpi, L Bartali, A Casini… - European Journal of …, 2012 - Wiley Online Library
The racemic and enantiodivergent syntheses of 1‐deoxymannojirimycin (DMJ) and 1,4‐dideoxymannojirimycin have been realized through key enamide ester intermediates obtained …
H Shi, CA Drummond, X Fan, ST Haller, J Liu… - Stem cell …, 2016 - Elsevier
… study if glycosylation is required for differentiation into endothelial cells, CDCs were cultured in endothelial differentiation medium with or without 1-deoxymannojirimycin hydrochloride (…
Number of citations: 10 www.sciencedirect.com
EÜ Bagriaçik, A Kirkpatrick, KS Miller - Glycobiology, 1996 - academic.oup.com
… 1-Deoxynojirimycin hydrochloride (DNM) and 1-deoxymannojirimycin hydrochloride (DMM) were dissolved separately in sterile distilled water at a concentration of 100 mM. For …
Number of citations: 19 academic.oup.com
KM Houston, W Cushley, W Harnett - Journal of Biological Chemistry, 1997 - ASBMB
… divided into groups of three, placed in test tubes containing 5 ml of methionine-free RPMI complete medium, and one of the following then added: 1-deoxymannojirimycin hydrochloride (…
Number of citations: 45 www.jbc.org
S Mitsuda, T Yokomichi, J Yokoigawa, T Kataoka - FEBS Open Bio, 2014 - Elsevier
Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid) is a natural pentacyclic triterpenoid that is present in many plants, including medicinal herbs, and foods. Ursolic acid was initially …
Number of citations: 26 www.sciencedirect.com
PY Lozach, L Burleigh, I Staropoli, A Amara - Glycovirology Protocols, 2007 - Springer
… 1-deoxymannojirimycin hydrochloride (DMJ) and swainsonine are purchased from Calbiochem and Sigma respectively. These molecules specifically inhibit α-manosidase I and II and …
Number of citations: 73 link.springer.com
M Ito, Y Maejima, K Nishimura, Y Nakae, A Ono… - … et Biophysica Acta (BBA …, 2022 - Elsevier
… At 3 h after transfection, the cells were treated with 100 μg/mL castanospermine (CAS), 0.25 mM 1-deoxymannojirimycin hydrochloride (DMJ), or 100 μM swainsonine (SW) for 24 h. The …
Number of citations: 1 www.sciencedirect.com
XD Wu, SK Khim, X Zhang… - The Journal of …, 1998 - ACS Publications
… 1-Deoxymannojirimycin hydrochloride (90) prepared in this manner is identical in all respects to the natural material 27f,o except for its optical rotation ([α] 26 D = −7.7 vs [α] 20 D = −10.9…
Number of citations: 73 pubs.acs.org
J Lin, H Yan, L Zhao, Y Li, B Nahidian… - Environmental …, 2021 - Wiley Online Library
Fungi can parasitize microalgae, exerting profound impacts on both the aquatic ecosystems and microalgal mass cultures. In this study, the unicellular green alga Haematococcus …
HY Naim, SW Lacey, JF Sambrook… - Journal of Biological …, 1991 - Elsevier
… Endo-/3-N-acetylglucosaminidase H (from a recombinant Streptomyces lividans strain carrying the Streptomyces plicatus gene), 1-deoxymannojirimycin hydrochloride, and …
Number of citations: 111 www.sciencedirect.com

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